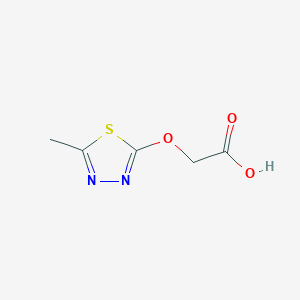

2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid

Übersicht

Beschreibung

2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used

Biologische Aktivität

2-((5-Methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

- Molecular Formula : C₅H₆N₂O₃S

- Molecular Weight : 174.18 g/mol

- CAS Number : 40352-31-6

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against Mycobacterium tuberculosis and other pathogens. For instance, derivatives with structural modifications similar to this compound were tested for their in vitro activity against M. tuberculosis, with promising results indicating high inhibition rates at specific concentrations .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A review article noted that compounds containing the thiadiazole moiety showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Specific studies on related compounds have demonstrated IC₅₀ values in the low micromolar range against different cancer types.

Antioxidant Activity

The antioxidant capacity of thiadiazole derivatives has been evaluated using methods such as the DPPH radical scavenging assay. Results indicated that certain derivatives possess significant radical scavenging ability, surpassing that of standard antioxidants like ascorbic acid. This suggests potential applications in protecting cells from oxidative stress-related damage .

Study on Antitubercular Activity

In a notable study by Parikh et al. (2020), several thiadiazole derivatives were synthesized and tested for their antitubercular activity. The compound 2a exhibited a remarkable 92% inhibition rate against M. tuberculosis at a concentration of 250 μg/mL, showcasing the therapeutic potential of this class of compounds in treating tuberculosis .

Synthesis and Evaluation of Anticancer Agents

Another research effort involved synthesizing thiadiazole derivatives and evaluating their anticancer properties. These studies revealed that modifications to the thiadiazole ring significantly influenced biological activity, with some compounds demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Data Tables

| Activity Type | Compound | Target | Inhibition Rate | Concentration (μg/mL) |

|---|---|---|---|---|

| Antimicrobial | 2a | Mycobacterium tuberculosis | 92% | 250 |

| Anticancer | Thiadiazole X | Various Cancer Cell Lines | IC₅₀ < 10 μM | N/A |

| Antioxidant | Thiadiazole Y | DPPH Radical Scavenging | >80% | N/A |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The 1,3,4-thiadiazole moiety has been extensively studied for its various biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have shown promising anticancer effects against several cancer cell lines. For instance, compounds derived from 1,3,4-thiadiazole have demonstrated significant inhibition of growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL . The mechanism often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .

- Anticonvulsant Properties : Research indicates that certain derivatives exhibit anticonvulsant activity comparable to established medications like valproic acid. For example, a synthesized compound showed an effective protective rate against seizures in animal models . The efficacy of these compounds often correlates with their ability to modulate GABAergic and voltage-gated ion channels.

- Anti-inflammatory and Antimicrobial Effects : Thiadiazole derivatives have also been reported to possess anti-inflammatory and antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and reduce inflammation in experimental models .

Anticancer Activity

A systematic study evaluated the cytotoxic properties of various 1,3,4-thiadiazole derivatives against multiple cancer cell lines. Notably, compound 22 exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells and was found to induce apoptosis without causing significant toxicity to normal cells . This highlights the potential of thiadiazole derivatives as selective anticancer agents.

Anticonvulsant Activity

In an investigation into anticonvulsant effects, a specific derivative demonstrated a protective effect of 66.67% at a dose of 100 mg/kg in the maximal electroshock (MES) test. This compound's mechanism was linked to its interaction with neurotransmitter systems involved in seizure activity .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCHCEHNMSPKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608183 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40352-31-6 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.